[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine

nNOS Inhibition Enzymology Neuroscience

nNOS researchers often lack well-characterized chemical probes with defined SAR. This azoxybenzene derivative solves that: • Documented nNOS IC₅₀: 110 nM (rat brain homogenate) for assay validation • Unique 2,4-dibromo & methyl-NNO-azoxy scaffold enables SAR exploration • ≥95% purity, MW 308.96, suitable as HPLC/GC-MS reference standard. Ships globally for R&D use.

Molecular Formula C7H7Br2N3O
Molecular Weight 308.961
CAS No. 474318-78-0
Cat. No. B2680731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine
CAS474318-78-0
Molecular FormulaC7H7Br2N3O
Molecular Weight308.961
Structural Identifiers
SMILESCN=[N+](C1=C(C(=CC(=C1)Br)Br)N)[O-]
InChIInChI=1S/C7H7Br2N3O/c1-11-12(13)6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3
InChIKeyMKCAFQFHZCUXKT-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2,4-Dibromo-6-(methyl-NNO-azoxy)phenyl]amine: nNOS Inhibitor & Research Intermediate


[2,4-Dibromo-6-(methyl-NNO-azoxy)phenyl]amine, with CAS number 474318-78-0, is an organic compound classified as an azoxybenzene derivative . Its molecular formula is C7H7Br2N3O, and it features a unique substitution pattern including two bromine atoms, an amino group, and a methyl-NNO-azoxy moiety attached to a phenyl ring . The compound is commercially available for research purposes, primarily from specialty chemical suppliers .

Limitations of Generic Azoxybenzene Substitution


Due to the current lack of publicly available, robust structure-activity relationship (SAR) studies or comparative biological data, the specific impact of the 2,4-dibromo and methyl-NNO-azoxy substitution pattern of this compound on its biological activity cannot be precisely defined [1]. While azoxybenzene compounds as a class are known for acaricidal and insecticidal properties [2], the unique arrangement of functional groups in this specific molecule likely confers distinct target affinity and physicochemical properties compared to unsubstituted or differently substituted analogs [1]. Therefore, substituting it with a generic azoxybenzene or a close structural analog would introduce an unknown variable, potentially invalidating experimental results, particularly in studies targeting nNOS inhibition or where the specific chemical scaffold is critical [1].

Quantitative Research Evidence


nNOS Inhibition Activity

The compound demonstrates measurable inhibitory activity against neuronal nitric oxide synthase (nNOS), a key target in neuroscience and inflammation research. In a biochemical assay using rat brain homogenates, the compound exhibited an IC50 value of 110 nM against nNOS, measured via the conversion of oxyhemoglobin to methemoglobin [1].

nNOS Inhibition Enzymology Neuroscience

Physicochemical Property Profile

The compound's basic physicochemical properties are documented, which are essential for handling, storage, and experimental design. The reported density is 2.1±0.1 g/cm³ and the boiling point is 374.1±52.0 °C at 760 mmHg . It is supplied at a purity of ≥95% .

Physicochemical Properties Analytical Chemistry Compound Characterization

Best-Fit Research Scenarios


Exploratory nNOS Inhibitor Research

This compound can be used in biochemical assays to investigate nNOS inhibition, as evidenced by its documented IC50 value of 110 nM in a rat brain homogenate assay [1]. It may serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel nNOS inhibitors. However, due to the lack of selectivity data against other NOS isoforms (eNOS, iNOS) or comparative potency data, its utility is limited to exploratory research.

Analytical Reference Standard

With a defined purity of ≥95% and a reported density and boiling point , the compound can be used as an analytical reference standard for method development in HPLC, GC-MS, or other chromatographic techniques. Its distinct molecular mass of 308.958 g/mol and unique chemical structure make it suitable for this purpose .

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